N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-(trifluoromethoxy) substituent on the aromatic ring and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-13-5-7-14(8-6-13)26(23,24)21-11-16(22)10-9-12-3-1-2-4-15(12)16/h1-8,21-22H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOCCGSBLZWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1396875-81-2 |
| Molecular Formula | CHFNOS |
| Molecular Weight | 387.4 g/mol |
The presence of the hydroxyl group, trifluoromethoxy group, and benzenesulfonamide moiety suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties:
- Bactericidal Effects : The compound has shown activity against various Gram-positive bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Antifungal Activity : Similar derivatives have been reported to reduce biofilm formation significantly, indicating potential applications in treating infections caused by biofilm-forming pathogens like Candida species .
The mechanism of action for this compound likely involves:
- Inhibition of Protein Synthesis : Studies suggest that the compound may inhibit bacterial protein synthesis pathways, leading to bactericidal effects.
- Disruption of Biofilm Formation : The ability to disrupt biofilm formation is crucial for treating chronic infections associated with biofilms.
Case Studies
Several studies have focused on the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of related sulfonamide derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), reporting MIC values comparable to traditional antibiotics like ciprofloxacin .
- Biofilm Inhibition Study : Another investigation assessed the ability of similar compounds to inhibit biofilm formation in Candida species, achieving up to 90% reduction in biofilm mass .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 387.4 g/mol
- CAS Number : 1396875-81-2
The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, while the sulfonamide group is known for its role in drug development, particularly as antibacterial agents.
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Research indicates that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may exhibit similar efficacy against various bacterial strains due to its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
- Anticancer Potential :
-
Enzyme Inhibition :
- This compound's ability to act as an inhibitor for certain enzymes makes it valuable in drug design. For instance, the sulfonamide moiety can interact with active sites of enzymes, potentially leading to the development of novel therapeutic agents targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized various sulfonamide derivatives and tested them against resistant bacterial strains. Among these compounds, one derivative closely related to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of indene derivatives. The results indicated that compounds similar to this compound could effectively inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests that structural modifications could enhance therapeutic efficacy .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves several steps:
- Formation of Indene Moiety : Indene can be synthesized through cyclization reactions from suitable precursors.
- Hydroxylation : The introduction of the hydroxy group may involve hydroxylation reactions using reagents like hydrogen peroxide.
- Trifluoromethoxy Group Attachment : This can be achieved through nucleophilic substitution reactions involving trifluoromethoxy precursors.
- Sulfonamide Formation : The final step involves coupling reactions to form the sulfonamide linkage.
Optimizing these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact .
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The table below highlights structural analogs and their substituent-driven differences:
Functional Group Impact on Activity
- Trifluoromethoxy Group : Present in all analogs, this electron-withdrawing group enhances resistance to oxidative metabolism and improves membrane permeability .
- Indenyl/Dihydroindenyl Moieties : The target compound’s dihydroindenyl group introduces a rigid, bicyclic structure that may enhance target binding compared to simpler alkyl chains. In , an indenyl-acetamide derivative exhibits COX-1-selective inhibition , suggesting the indenyl scaffold’s utility in enzyme targeting .
Q & A
Q. What are the key synthetic strategies for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the indenol and benzenesulfonamide moieties. For example:
- Step 1 : Activation of the indenol hydroxyl group via protection/deprotection strategies (e.g., benzyl ethers, silylation) to enable nucleophilic substitution at the methyl position .
- Step 2 : Coupling the activated indenol intermediate with 4-(trifluoromethoxy)benzenesulfonamide using a base (e.g., triethylamine) in aprotic solvents like dichloromethane .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity yields (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- Spectroscopy : H and C NMR to verify connectivity of the indenol, methyl linker, and sulfonamide groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion matching calculated mass within 5 ppm error) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry at the indenol hydroxy group and confirm spatial arrangement .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screens should focus on target engagement and cytotoxicity:
- Enzyme Inhibition : Assays against sulfonamide-associated targets (e.g., carbonic anhydrases) using fluorogenic substrates .
- Cell Viability : MTT assays in cancer (e.g., A375 melanoma) and normal cell lines (e.g., HEK293) to assess selectivity .
- Solubility : Kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to sulfonamide-sensitive proteins (e.g., HIF-2α), leveraging crystallographic data from related inhibitors .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps) and predict reactivity .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes under physiological conditions (e.g., 310 K, 1 atm) .
Q. What methodologies resolve contradictions in activity data across different assay systems?
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Link plasma/tissue concentrations (LC-MS/MS) to target modulation (e.g., pMEK1 inhibition) using indirect response models .
- Metabolite Profiling : UPLC-QTOF-MS to identify active/inactive metabolites in liver microsomes, addressing discrepancies between in vitro and in vivo efficacy .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if enzymatic assays conflict with cellular activity .
Q. How can reaction kinetics elucidate the stability of the trifluoromethoxy group under physiological conditions?
- pH-Rate Profiling : Monitor degradation via HPLC-UV in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide C–N cleavage) .
- Isotope Labeling : O-labeling studies to trace hydrolysis pathways of the trifluoromethoxy group in simulated gastric fluid .
- Accelerated Stability Testing : ICH guidelines (40°C/75% RH for 3 months) to predict shelf-life and guide formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
